molecular formula C20H22N4O2S2 B11229814 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-propylacetamide

2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-propylacetamide

Cat. No.: B11229814
M. Wt: 414.5 g/mol
InChI Key: DTLJZZLQHMSCBD-UHFFFAOYSA-N
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Description

2-({6-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Pyridazin-3-Yl}Sulfanyl)-N-Propylacetamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Pyridazin-3-Yl}Sulfanyl)-N-Propylacetamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the pyridazine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Pyridazin-3-Yl}Sulfanyl)-N-Propylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({6-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Pyridazin-3-Yl}Sulfanyl)-N-Propylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Pyridazin-3-Yl}Sulfanyl)-N-Propylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Chlorophenyl)-6-Oxo-5,6-Dihydropyridazin-1(4H)-yl)-N-(Thiazol-2-yl)acetamide
  • 2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-f]chromen-3-yl)acetic Acid

Uniqueness

2-({6-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Pyridazin-3-Yl}Sulfanyl)-N-Propylacetamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C20H22N4O2S2/c1-4-11-21-17(25)12-27-18-10-9-16(23-24-18)19-13(2)22-20(28-19)14-5-7-15(26-3)8-6-14/h5-10H,4,11-12H2,1-3H3,(H,21,25)

InChI Key

DTLJZZLQHMSCBD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NN=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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